molecular formula C18H25N3O4S B2549658 ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate CAS No. 2097869-05-9

ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate

Cat. No. B2549658
M. Wt: 379.48
InChI Key: VJLHVUUNQKJSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various thiazole derivatives has been explored in the provided papers. For instance, the synthesis of oxazolidines and thiazolidines from α-amino acid ethyl esters has been described, which involves fusion with aromatic aldehydes and subsequent dehydrogenation to yield oxazoles and thiazoles . Another study reports the facile one-pot synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate . Additionally, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted thiazolopyridine derivatives have been achieved .

Molecular Structure Analysis

The molecular structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate has been characterized using spectroscopic methods and X-ray diffraction, with further investigation by DFT quantum chemical methods . The structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined, revealing hydrogen-bonded dimers and quartets in the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives includes the formation of Mannich bases, N-acetylderivatives, and bicyclic compounds through cyclization reactions . The synthesis of Schiff base compounds from thienopyridine derivatives and aromatic aldehydes has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives have been corroborated spectroscopically, and their structures confirmed by elemental analyses . The crystal and molecular structure of certain derivatives is stabilized by intramolecular hydrogen bonds, as evidenced by X-ray crystallographic analysis and DFT studies . The thermal behavior of these compounds has also been characterized .

Scientific Research Applications

Structural Analysis and Molecular Interaction

Research involving ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its derivatives has provided insights into their molecular structure and interactions. These compounds display a propensity for forming hydrogen-bonded dimers through N—H⋯N and N—H⋯O interactions, which are fundamental for understanding their chemical behavior and potential applications in designing more effective molecules for various scientific applications (Lynch & McClengahan, 2004).

Synthesis and Transformation in Peptide Research

In peptide research, derivatives of ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate have been explored for their isomerization characteristics. This research underscores the compound's racemization during thiazoline ring formation, highlighting its relevance in understanding peptide structure and stability, which is crucial for therapeutic peptide design (Hirotsu, Shiba, & Kaneko, 1970).

Antimicrobial Activity

The antimicrobial properties of thiazole and its fused derivatives, including those related to the compound , have been a subject of interest. Studies show that these compounds exhibit significant in vitro antimicrobial activity against various bacterial and fungal pathogens, suggesting their potential as leads for developing new antimicrobial agents (Wardkhan et al., 2008).

Catalytic Applications

Research into divalent ytterbium complexes incorporating amido groups indicates the potential for catalytic applications, including in styrene hydrophosphination and hydroamination reactions. This highlights the broader applicability of compounds with similar functional groups in catalysis, which is essential for developing more efficient and sustainable chemical synthesis methods (Basalov et al., 2014).

Anticancer Activity

Compounds structurally related to ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate have been investigated for their potential anticancer activity. For instance, arylazothiazoles and 1,3,4-thiadiazoles have shown promising results against colon and liver carcinoma cell lines, indicating the possible utility of related compounds in cancer research (Gomha et al., 2015).

properties

IUPAC Name

ethyl 2-[(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-5-25-16(24)9-6-7-11-13(9)20-17(26-11)21-15(23)12-10(18(2,3)4)8-19-14(12)22/h9-10,12H,5-8H2,1-4H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLHVUUNQKJSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3C(CNC3=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.